2H-2,4a-Methanonaphthalene, 1,3,4,5,6,7-hexahydro-7-methoxy-1,1,5,5-tetramethyl-, (2S,4aR,7S)-
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Overview
Description
2H-2,4a-Methanonaphthalene, 1,3,4,5,6,7-hexahydro-7-methoxy-1,1,5,5-tetramethyl-, (2S,4aR,7S)- is a complex organic compound with the molecular formula C16H26O. It is characterized by its unique structure, which includes a methanonaphthalene core with multiple substituents.
Preparation Methods
The synthesis of 2H-2,4a-Methanonaphthalene, 1,3,4,5,6,7-hexahydro-7-methoxy-1,1,5,5-tetramethyl-, (2S,4aR,7S)- involves several steps. Typically, the synthetic route includes the following stages:
Formation of the Methanonaphthalene Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Substituents: Various substituents, such as methoxy and methyl groups, are introduced through reactions like alkylation and methoxylation.
Purification: The final compound is purified using techniques like chromatography to ensure high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
2H-2,4a-Methanonaphthalene, 1,3,4,5,6,7-hexahydro-7-methoxy-1,1,5,5-tetramethyl-, (2S,4aR,7S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halogens or amines, into the molecule
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2H-2,4a-Methanonaphthalene, 1,3,4,5,6,7-hexahydro-7-methoxy-1,1,5,5-tetramethyl-, (2S,4aR,7S)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism by which 2H-2,4a-Methanonaphthalene, 1,3,4,5,6,7-hexahydro-7-methoxy-1,1,5,5-tetramethyl-, (2S,4aR,7S)- exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 2H-2,4a-Methanonaphthalene, 1,3,4,5,6,7-hexahydro-7-methoxy-1,1,5,5-tetramethyl-, (2S,4aR,7S)- include other methanonaphthalene derivatives with different substituents. These compounds may share similar structural features but differ in their chemical and physical properties, leading to unique applications and behaviors. Examples of similar compounds include:
- 2H-2,4a-Methanonaphthalene, 1,3,4,5,6,7-hexahydro-7-hydroxy-1,1,5,5-tetramethyl-
- 2H-2,4a-Methanonaphthalene, 1,3,4,5,6,7-hexahydro-7-ethoxy-1,1,5,5-tetramethyl- .
These comparisons highlight the uniqueness of each compound and their potential for diverse applications.
Properties
CAS No. |
393517-28-7 |
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Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
(1R,4S,8S)-4-methoxy-2,2,7,7-tetramethyltricyclo[6.2.1.01,6]undec-5-ene |
InChI |
InChI=1S/C16H26O/c1-14(2)10-12(17-5)8-13-15(3,4)11-6-7-16(13,14)9-11/h8,11-12H,6-7,9-10H2,1-5H3/t11-,12+,16-/m0/s1 |
InChI Key |
VIHCRGZIINXRHA-OZVIIMIRSA-N |
Isomeric SMILES |
CC1(C[C@@H](C=C2[C@@]13CC[C@@H](C3)C2(C)C)OC)C |
Canonical SMILES |
CC1(CC(C=C2C13CCC(C3)C2(C)C)OC)C |
Origin of Product |
United States |
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